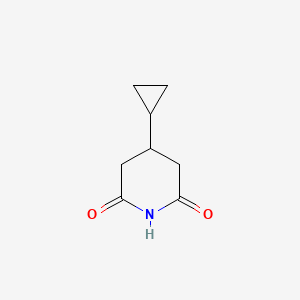
N-Boc-(+/-)-aminohex-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-(+/-)-aminohex-5-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Applications De Recherche Scientifique
N-Boc-(+/-)-aminohex-5-enal has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with specific functional properties, such as polymers and coatings.
Biological Studies: Serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Safety and Hazards
The safety data sheet for a similar compound, N-Boc-1,6-hexanediamine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The use of Boc-protected amines in pharmaceutical research and development, as well as pharma manufacturing, is common . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process . This suggests potential future directions for improving the efficiency and sustainability of Boc-protected amine synthesis and deprotection.
Mécanisme D'action
Target of Action
The primary target of N-Boc-(+/-)-aminohex-5-enal is the amine group present in a wide range of biomolecules . This compound is used as a protective group for amines, especially in peptide chemistry .
Mode of Action
This compound, also known as di-tert-butyl pyrocarbonate [(Boc)2O], is used to introduce the tert-butyloxycarbonyl (Boc) group to amines . This reaction is typically conducted under either aqueous or anhydrous conditions, with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The introduction of the Boc group to amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry . The Boc group is resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Pharmacokinetics
The Boc group increases the stability of amines towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Result of Action
The result of the action of this compound is the formation of Boc-protected amines, amino acids, and peptides . These Boc-protected compounds can be easily converted into free amines . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
Analyse Biochimique
Biochemical Properties
N-Boc-(+/-)-aminohex-5-enal plays a role in biochemical reactions as a protecting group for amines, amino acids, and peptides . The Boc group in this compound is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Cellular Effects
The Boc group in this compound is known to be stable in various cellular conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group. The Boc group in this compound can be removed under certain conditions, revealing the amine, amino acid, or peptide for further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under a variety of conditions. The Boc group can be removed in a controlled manner when desired .
Metabolic Pathways
The Boc group in this compound can be removed under certain conditions, which may influence metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-(+/-)-aminohex-5-enal typically involves the protection of an amino group with a Boc group followed by the introduction of an aldehyde functional group. One common method involves the reaction of hex-5-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form N-Boc-hex-5-en-1-amine. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-(+/-)-aminohex-5-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in pyridine.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection, followed by reaction with electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: N-Boc-(+/-)-aminohex-5-enoic acid.
Reduction: N-Boc-(+/-)-aminohex-5-en-1-ol.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-hex-5-en-1-amine: Similar structure but lacks the aldehyde group.
N-Boc-aminohexanoic acid: Contains a carboxylic acid instead of an aldehyde.
N-Boc-aminohexanol: Contains a primary alcohol instead of an aldehyde.
Uniqueness
N-Boc-(+/-)-aminohex-5-enal is unique due to the presence of both a Boc-protected amino group and an aldehyde functional group. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The ability to selectively modify either the amino or aldehyde group provides a high degree of synthetic flexibility.
Propriétés
IUPAC Name |
tert-butyl N-(1-oxohex-5-en-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRVDYWVKZMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
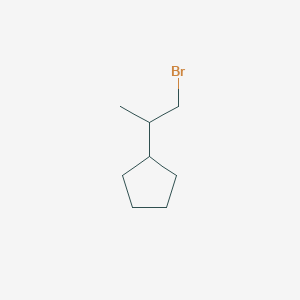
![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)
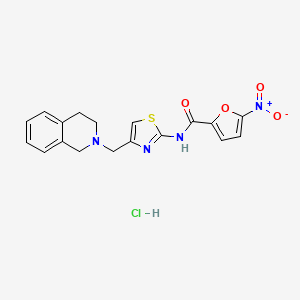

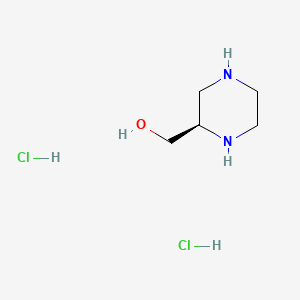
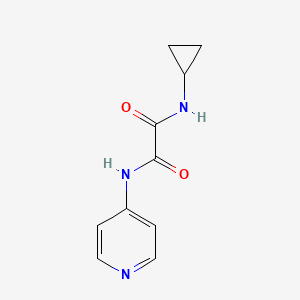
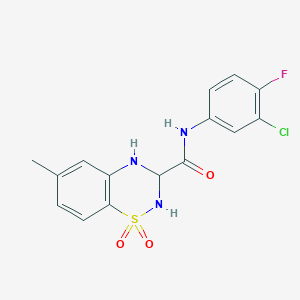
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)



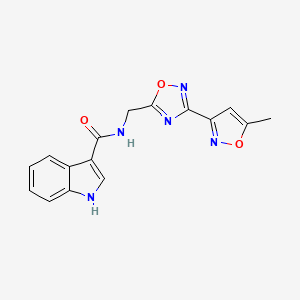
![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)
